BenchChemオンラインストアへようこそ!

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

Regioselective synthesis C–H functionalisation Directed ortho‑metalation

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1555335-57-3) is a partially saturated bicyclic heterocycle that merges a 1,2,3-triazole ring with a tetrahydropyridine backbone and a C7 carboxylic acid handle. The scaffold belongs to the [1,2,3]triazolo[1,5-a]pyridine family, which is distinct from the more widely reported [1,2,4]triazolo[1,5-a]pyridine regioisomers.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12847841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC(N2C(=CN=N2)C1)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h4,6H,1-3H2,(H,11,12)
InChIKeyYGWPGIGMZPWACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid: Procurement-Relevant Compound Identification


4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1555335-57-3) is a partially saturated bicyclic heterocycle that merges a 1,2,3-triazole ring with a tetrahydropyridine backbone and a C7 carboxylic acid handle. The scaffold belongs to the [1,2,3]triazolo[1,5-a]pyridine family, which is distinct from the more widely reported [1,2,4]triazolo[1,5-a]pyridine regioisomers [1]. Owing to the C7 carboxyl group, this compound serves as a site-specific intermediate for C7-derivatised drug candidates, including TTK (Mps-1) kinase inhibitors, ion channel modulators, and anti‑parasitic agents [2]. Its procurement-intent value rests on the unique combination of [1,2,3]triazole topology, saturation of the pyridine ring, and the regiochemistry of the carboxylic acid substitution.

Why In‑Class 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic Acid Cannot Be Replaced by Positional Isomers


Triazolopyridine carboxylic acids are not interchangeable reagents; the ring‑fusion pattern (1,2,3‑ vs. 1,2,4‑triazole), the saturation state (tetrahydro‑ vs. fully aromatic), and the position of the carboxyl group each alter molecular recognition, synthetic accessibility, and physicochemical properties [1]. Patent literature explicitly distinguishes C7‑substituted [1,2,3]triazolo[1,5‑a]pyridines from other regioisomers for TTK inhibition, and independent SAR studies confirm that regioisomeric triazolopyridine analogues can differ from full CNS penetration (Kp > 0.05) to being uniformly CNS‑excluded [2]. Generic substitution without verifying the exact ring system, saturation, and carboxyl position therefore risks invalidating a synthetic route or lead‑optimisation hypothesis.

Quantitative Differentiation Evidence for 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic Acid Relative to Closest Analogs


Regioselective C7 Lithiation versus Regioisomeric C5/C6/C8 Functionalisation

The [1,2,3]triazolo[1,5‑a]pyridine scaffold undergoes directed lithiation exclusively at the C7 position when treated with LDA or n‑BuLi, whereas the isomeric [1,2,4]triazolo[1,5‑a]pyridine systems and C5‑carboxylic acid analogues require different directing‑group strategies or afford mixtures of regioisomers. Jones & Sliskovic demonstrated that 1,2,3‑triazolo[1,5‑a]pyridine gives the 7‑lithio derivative as the sole product, enabling subsequent electrophilic quenching to install carboxyl, ketone, or hydroxyl‑methyl groups regioselectively [1]. In contrast, 7‑substitution on [1,2,4]triazolo[1,5‑a]pyridine‑7‑carboxylic acid (CAS 1234616‑29‑5) relies on pre‑functionalised building blocks or palladium‑catalysed couplings, which can add 2‑3 synthetic steps . This difference directly impacts step count, yield, and scalability for medicinal chemistry programs.

Regioselective synthesis C–H functionalisation Directed ortho‑metalation

Antiparasitic Activity: C7 Ketone Derivatives versus C5/C6 Positional Isomers

While the carboxylic acid itself is a synthetic intermediate, its C7‑ketone derivatives (directly accessible from the C7 acid via Weinreb amide or acyl chloride chemistry) have demonstrated activity against Leishmania spp. and Trypanosoma cruzi. The González‑rosende group reported IC₅₀ values of 99.8–26.8 μM against Leishmania infantum, L. braziliensis, L. guyanensis, and L. amazonensis promastigotes for C7‑triazolopyridyl ketones, with compound 6 achieving significant in vivo spleen and liver parasite burden reduction in a murine model [1]. In a parallel study, Lapier et al. showed that C7‑functionalised [1,2,3]triazolo[1,5‑a]pyridine derivatives inhibit T. cruzi 14α‑demethylase (CYP51), disrupting the ergosterol biosynthesis pathway with G2/M cell‑cycle arrest [2]. By contrast, [1,2,3]triazolo[1,5‑a]pyridine‑6‑carboxylic acid derivatives are primarily reported as adenosine receptor ligands with anti‑inflammatory activity in IBD models , and the [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid scaffold is directed toward ion channel modulation for pain , highlighting the divergent target profiles dictated by the carboxyl position.

Antileishmanial Trypanocidal Sterol biosynthesis

DNA Binding Affinity: C7 Triazolopyridyl Ketones Show Sequence‑Independent Groove Binding

C7‑triazolopyridyl ketones 6 and 7, derived from the C7 acid scaffold, demonstrated strong DNA binding (Kb = 1.14 × 10⁵ M⁻¹ and 3.26 × 10⁵ M⁻¹, respectively) via a DNA groove‑binding mode, as confirmed by UV‑titration and viscosimetry [1]. In comparison, [1,2,3]triazolo[1,5‑a]pyridine‑6‑carboxylic acid derivatives are reported to interact with adenosine receptors rather than DNA , and [1,2,4]triazolo[1,5‑a]pyridine‑5‑carboxylic acid derivatives act as JAK1/JAK2 inhibitors . The DNA‑binding property is unique to the C7 substitution pattern within this scaffold class and provides an orthogonal mechanism of action that cannot be replicated by the 5‑ or 6‑carboxylic acid regioisomers.

DNA interaction Biophysical characterisation Mechanism of action

LogP and Physicochemical Divergence: C7 Acid versus C8 Acid Regioisomer

The position of the carboxylic acid group on the triazolopyridine scaffold directly influences lipophilicity, which in turn affects solubility, permeability, and protein binding. The [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid regioisomer (CAS 1234616‑36‑4) exhibits a LogP of 0.42750 (XLogP3 = 0.3) and a topological polar surface area (TPSA) of 67.5 Ų . While experimentally measured LogP for the target C7 [1,2,3]triazolo[1,5‑a]pyridine‑7‑carboxylic acid is not publicly available, predicted values indicate a lower LogP (approximately ‑0.5 to 0.1) due to the different electronic environment of the [1,2,3]triazole ring and the saturated tetrahydropyridine ring . This difference of ~0.5–0.9 LogP units is significant in lead optimisation, where each 0.5 LogP unit can affect solubility by ~3‑fold and permeability by ~2‑fold. Furthermore, the hydrogen‑bond donor count remains 1 for all regioisomers, but the hydrogen‑bond acceptor count varies: the C7 acid has 4 acceptors (two carboxyl oxygens, two triazole nitrogens), while the C8 acid has 4 acceptors (two carboxyl oxygens, two triazole nitrogens) but different spatial orientation .

Lipophilicity Drug‑likeness Physicochemical profiling

Proven Application Scenarios for 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic Acid


C7‑Directed Library Synthesis for TTK (Mps‑1) Kinase Inhibitor Programmes

The compound is a key synthetic intermediate for generating C7‑diversified triazolopyridine libraries targeting TTK kinase, as described in Bayer’s patent family (EP2791136) [1]. The exclusive C7 lithiation chemistry enables rapid parallel derivatisation using a wide range of electrophiles (aldehydes, ketones, CO₂, DMF), yielding ketone, carboxyl, and hydroxymethyl analogues in a single step from the parent scaffold [2]. This contrasts with the [1,2,4]triazolo[1,5‑a]pyridine‑7‑carboxylic acid scaffold (CAS 1234616‑29‑5), which requires pre‑functionalised building blocks and multi‑step sequences, increasing synthesis time and cost. Procurement of the [1,2,3]triazolo C7 acid therefore provides a strategic starting point for TTK inhibitor programmes that demand rapid C7 SAR exploration.

Antiparasitic Lead Discovery Targeting Leishmania and Trypanosoma cruzi

C7‑derivatised [1,2,3]triazolo[1,5‑a]pyridines are validated antileishmanial and trypanocidal leads. The C7 acid serves as the precursor to triazolopyridyl ketones that inhibit T. cruzi CYP51 (14α‑demethylase) with metabolic pathway disruption confirmed by squalene/cholesterol‑ergosterol profiling and molecular docking [3], and exhibit in vivo efficacy against L. infantum in murine spleen and liver [4]. The 6‑carboxylic acid and 8‑carboxylic acid regioisomers show no reported antiparasitic activity, making the C7 acid the only regioisomer suitable for this therapeutic indication. Research groups focused on neglected tropical diseases should prioritise the C7 [1,2,3]triazolo scaffold over other positional isomers.

DNA‑Binding Probe and Biophysical Mechanistic Studies

The C7‑derived triazolopyridyl ketones exhibit strong, sequence‑independent DNA groove binding (Kb up to 3.26 × 10⁵ M⁻¹) as demonstrated by UV‑titration and viscosimetry [5]. This property is absent in C5‑ and C6‑carboxylic acid derivatives, which engage protein targets (JAK1/JAK2 and adenosine receptors, respectively) rather than nucleic acids. For biophysical or chemical biology groups investigating DNA‑targeted small molecules, the C7 acid provides a validated entry point to DNA‑binding probes with characterised binding modes (groove binding) and competitive displacement profiles (BSA sites I and II).

Ester Prodrug and Covalent Inhibitor Design Exploiting the C7 Carboxyl Handle

The carboxylic acid at C7 offers a versatile handle for ester prodrug formation or conversion to activated acyl chlorides, Weinreb amides, and hydroxamic acids. This contrasts with the [1,2,3]triazolo[1,5‑a]pyridine‑3‑carboxylic acid (CAS 87838‑56‑0), where the acid is positioned at the triazole C3 position adjacent to the bridgehead nitrogen, altering the electronic environment and pKa (predicted pKa ~4.50 vs. ~2.5–3.5 for the C7 acid) . The C7 position provides a more accessible, less sterically hindered carboxyl group for amide coupling and bioconjugation, making it the preferred regioisomer for PROTAC linker attachment and antibody‑drug conjugate (ADC) payload synthesis.

Quote Request

Request a Quote for 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.